5-(4-Bromo-3-methylphenyl)-1,3-oxazole
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Overview
Description
5-(4-Bromo-3-methylphenyl)-1,3-oxazole is a heterocyclic compound that features an oxazole ring substituted with a 4-bromo-3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-3-methylphenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-3-methylbenzoyl chloride with an amine to form an amide intermediate, which is then cyclized under acidic conditions to yield the oxazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromo-3-methylphenyl)-1,3-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxazole ring can be oxidized or reduced, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling: Palladium catalysts and boronic acids for Suzuki coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-(4-Bromo-3-methylphenyl)-1,3-oxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: The compound can be used to study enzyme interactions and inhibition.
Materials Science: It is explored for its potential use in organic electronics and as a precursor for advanced materials.
Mechanism of Action
The mechanism of action of 5-(4-Bromo-3-methylphenyl)-1,3-oxazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely based on the derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Bromo-3-methylphenyl)-1,3-pyrazole
- 5-(4-Bromo-3-methylphenyl)-1,3-thiazole
- 5-(4-Bromo-3-methylphenyl)-1,3-imidazole
Uniqueness
5-(4-Bromo-3-methylphenyl)-1,3-oxazole is unique due to its specific substitution pattern and the presence of the oxazole ring, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Properties
IUPAC Name |
5-(4-bromo-3-methylphenyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-7-4-8(2-3-9(7)11)10-5-12-6-13-10/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIWIAUKFBOCBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CN=CO2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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